molecular formula C11H13N3O B8724445 1-Ethyl-2-methyl-5-carbamyl-benzimidazole CAS No. 62306-07-4

1-Ethyl-2-methyl-5-carbamyl-benzimidazole

Cat. No. B8724445
CAS RN: 62306-07-4
M. Wt: 203.24 g/mol
InChI Key: BDFKILCKIHZXQF-UHFFFAOYSA-N
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Description

1-Ethyl-2-methyl-5-carbamyl-benzimidazole is a useful research compound. Its molecular formula is C11H13N3O and its molecular weight is 203.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Ethyl-2-methyl-5-carbamyl-benzimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-2-methyl-5-carbamyl-benzimidazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

62306-07-4

Product Name

1-Ethyl-2-methyl-5-carbamyl-benzimidazole

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

1-ethyl-2-methylbenzimidazole-5-carboxamide

InChI

InChI=1S/C11H13N3O/c1-3-14-7(2)13-9-6-8(11(12)15)4-5-10(9)14/h4-6H,3H2,1-2H3,(H2,12,15)

InChI Key

BDFKILCKIHZXQF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC2=C1C=CC(=C2)C(=O)N)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 125 g (0.6 mole) of compound III, 214 g (2.1 moles) of acetic anhydride, 1.2 ml of Raney nickel and 36 g (0.6 mole) of acetic acid was hydrogenated at 80° C and a pressure of 100 to 30 kg/sq.cm for 5 h. After cooling, the catalyst was filtered, and the filtrate was concentrated by normal pressure until 135 ml of distillate were collected. Then 150 ml of 6N sulphuric acid were added to the residue. The reaction was very exothermic. The solution was refluxed with active carbon for 15 min and filtered. The filtrate was mixed with 1.2 kg of ice and exactly neutralized with 2N sodium hydroxide. The precipitate was washed with water and dried at 100° C. Melting point: 251° C. Yield: 88% (108 g).
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125 g
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214 g
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36 g
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1.2 mL
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catalyst
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Synthesis routes and methods II

Procedure details

A mixture of III (125 g - 0.6 mole), acetic anhydride (214 g - 2.1 moles), Raney Nickel (1.2 ml) and acetic acid (36 g - 0.6 mole) was hydrogenated at 80° C and a pressure of 100 to 30 atm. Reaction time: 5 hours. After cooling, the catalyst was filtered, the filtrate was concentrated by normal pressure until 135 ml of distillate were collected. 150 ml of H2SO4 6N were added to the residue. The reaction was very exothermic. The solution was refluxed with active carbon for 15 min. and filtered. The filtrate was mixed with 1.2 kg of ice and exactly neutralized with 2N NaOH. The precipitate was washed with water and dried at 100° C.
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1.2 mL
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